Cas no 22902-67-6 (1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one)

1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 1,3-dihydro-5-nitro-2H-imidazo[4,5-b]pyridin-2-one
- CS-0308615
- 5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
- 5-Nitro-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Oprea1_867573
- DB-338475
- EN300-125774
- W10183
- Oprea1_576424
- 22902-67-6
- MFCD00184169
- 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
- AKOS000565179
- 5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-nitro-2,3-dihydro-1h-imidazo[4,5-b]-pyridin-2-one
- STK524816
- 1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one
-
- MDL: MFCD00184169
- インチ: InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11)
- InChIKey: TXAMXRHQYUGXOV-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=NC(=C1)[N+](=O)[O-])NC(=O)N2
計算された属性
- せいみつぶんしりょう: 180.02834000g/mol
- どういたいしつりょう: 180.02834000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125774-2.5g |
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
22902-67-6 | 95% | 2.5g |
$1483.0 | 2023-06-08 | |
Enamine | EN300-125774-0.05g |
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
22902-67-6 | 95% | 0.05g |
$175.0 | 2023-06-08 | |
Chemenu | CM269620-1g |
5-Nitro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
22902-67-6 | 95% | 1g |
$2270 | 2024-07-28 | |
Enamine | EN300-125774-2500mg |
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
22902-67-6 | 95.0% | 2500mg |
$1483.0 | 2023-10-02 | |
Aaron | AR00I579-250mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro- |
22902-67-6 | 95% | 250mg |
$540.00 | 2025-01-25 | |
Enamine | EN300-125774-1000mg |
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
22902-67-6 | 95.0% | 1000mg |
$757.0 | 2023-10-02 | |
1PlusChem | 1P00I4YX-5g |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro- |
22902-67-6 | 95% | 5g |
$2773.00 | 2024-05-24 | |
1PlusChem | 1P00I4YX-500mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro- |
22902-67-6 | 95% | 500mg |
$787.00 | 2025-02-28 | |
Aaron | AR00I579-100mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro- |
22902-67-6 | 95% | 100mg |
$386.00 | 2025-01-25 | |
Enamine | EN300-125774-10000mg |
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
22902-67-6 | 95.0% | 10000mg |
$3254.0 | 2023-10-02 |
1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-oneに関する追加情報
Introduction to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6)
The compound 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This bicyclic structure, featuring both imidazole and pyridine rings, positions it as a versatile scaffold for drug discovery and development. The presence of a nitro group at the 5-position introduces electrophilic reactivity, making it a valuable intermediate in synthetic chemistry and a potential target for modulating biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one scaffold has been explored for its potential applications in addressing various diseases, including cancer, infectious diseases, and inflammatory conditions. Its ability to interact with biological targets such as enzymes and receptors has made it a focal point for structural optimization and lead optimization campaigns.
In the realm of oncology research, the 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one derivative has shown promise as an inhibitor of key enzymes involved in tumor proliferation and survival. Studies have demonstrated its ability to disrupt microtubule formation and induce apoptosis in cancer cells. The nitro group within its structure serves as a handle for further functionalization, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has enabled the development of analogs with enhanced solubility, bioavailability, and target specificity.
The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriately substituted imidazole derivatives with β-ketoesters or related compounds under acidic conditions. Subsequent nitration and cyclization steps yield the desired product. The synthetic route underscores the compound's utility as a building block for more complex molecules.
One of the most compelling aspects of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one is its potential as a prodrug or precursor for bioactive species. The nitro group can be reduced to an amine under physiological conditions, releasing reactive nitrogen species that can exert therapeutic effects. This redox-responsive behavior makes it an attractive candidate for developing targeted therapies that respond to specific cellular environments.
The pharmacological profile of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits broad-spectrum activity against multiple cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Additionally, its ability to induce oxidative stress in tumor cells has been attributed to its redox-active nature. These findings have spurred interest in exploring its potential for clinical translation.
Recent research has also focused on the structural optimization of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one derivatives to improve their metabolic stability and reduce off-target effects. By incorporating fluorine atoms or other electronegative substituents into the scaffold, researchers have been able to enhance binding affinity while minimizing toxicity. These modifications have led to the discovery of several promising lead compounds that are currently undergoing further preclinical evaluation.
The role of computational chemistry in designing novel derivatives of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with high accuracy. This approach has accelerated the drug discovery process by allowing virtual screening of large libraries of analogs before experimental synthesis.
In conclusion,1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6) represents a structurally intriguing and pharmacologically promising scaffold for developing novel therapeutic agents. Its unique combination of reactivity and biological activity positions it as a valuable asset in pharmaceutical research. As our understanding of its mechanisms of action continues to evolve,1%3Dhydro%25%25Dihydro%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr<0xE9><0xA9><0x8B><0xE9><0xA9><0x8B><0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9>>o[4,%205-%E6-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-EF>> will undoubtedly continue to inspire innovative approaches in drug design and development.
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